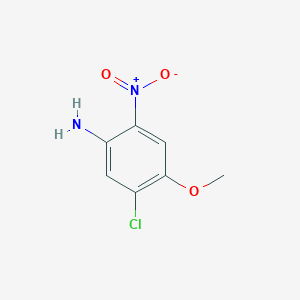

5-Chloro-4-methoxy-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLCLMUXVDGVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435635 | |

| Record name | 5-Chloro-4-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160088-54-0 | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160088-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: A Proposed Synthetic Pathway for 5-Chloro-4-methoxy-2-nitroaniline from 3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed multi-step synthetic route for 5-Chloro-4-methoxy-2-nitroaniline, a substituted aniline of interest in pharmaceutical and chemical research. The synthesis commences with the readily available starting material, 3-chloroaniline. The proposed pathway involves a five-step reaction sequence: acetylation, nitration, iodination, nucleophilic aromatic substitution (methoxylation), and hydrolysis. While a direct, established synthesis from 3-chloroaniline is not prominently documented, this guide constructs a chemically plausible route based on well-understood organic transformations. Each step is detailed with a comprehensive experimental protocol, and all quantitative data is summarized for clarity.

Introduction and Synthetic Strategy

The synthesis of polysubstituted anilines is a cornerstone of medicinal chemistry and materials science. The target molecule, this compound, possesses a specific substitution pattern that requires a carefully planned regioselective synthesis. The challenge in synthesizing this molecule from 3-chloroaniline lies in the precise introduction of the nitro and methoxy groups at the C2 and C4 positions, respectively, while accounting for the final C5 position of the original chloro substituent.

Direct methoxylation and nitration of 3-chloroaniline is complicated by the directing effects of the amino and chloro groups. Therefore, a multi-step strategy is necessary. The proposed synthetic pathway, illustrated below, is designed to control the regioselectivity at each stage. The key steps include:

-

Protection of the amine: The amino group of 3-chloroaniline is first protected as an acetamide to modulate its reactivity and directing effects.

-

Regioselective Nitration: A nitro group is introduced. The desired isomer for this pathway is N-(5-chloro-2-nitrophenyl)acetamide.

-

Introduction of a Leaving Group: An iodine atom is installed at the C4 position, activated by the adjacent nitro group, to facilitate the subsequent substitution.

-

Nucleophilic Aromatic Substitution (SNAr): The iodo group is displaced by a methoxy group.

-

Deprotection: The acetyl group is removed via hydrolysis to yield the final product.

Overall Synthetic Workflow

The proposed five-step synthesis is depicted in the workflow diagram below.

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of 5-Chloro-4-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-4-methoxy-2-nitroaniline. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic data derived from the analysis of its functional groups and structural analogs. Detailed, generalized experimental protocols for acquiring such data are also presented to aid in further research and analysis.

Molecular Structure

The chemical structure of this compound is presented below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Molecular Structure of this compound

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | s | 1H | Ar-H |

| ~ 6.5 | s | 1H | Ar-H |

| ~ 5.0 - 6.0 | br s | 2H | -NH₂ |

| ~ 3.9 | s | 3H | -OCH₃ |

Predictions are based on typical chemical shifts for protons in similar chemical environments.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-O |

| ~ 145 | C-NO₂ |

| ~ 135 | C-NH₂ |

| ~ 125 | C-Cl |

| ~ 120 | Ar-CH |

| ~ 110 | Ar-CH |

| ~ 56 | -OCH₃ |

These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Methoxy (-OCH₃) |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1550 - 1475 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1360 - 1290 | N-O symmetric stretch | Nitro (-NO₂) |

| 1275 - 1200 | C-O stretch | Aryl ether |

| 800 - 600 | C-Cl stretch | Chloro |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment | Notes |

| 202 | [M]⁺ | Corresponding to the ³⁵Cl isotope. |

| 204 | [M+2]⁺ | Corresponding to the ³⁷Cl isotope. |

The molecular ion peak is expected to show a characteristic 3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks due to the natural abundance of chlorine isotopes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[1] The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride.[2] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder of the spectrometer, and the IR spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Caption: Workflow for IR spectroscopy (Thin Film Method).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a solid sample, it can be dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The sample molecules are ionized. Common techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: General workflow for mass spectrometry.

References

Chemical and physical properties of 5-Chloro-4-methoxy-2-nitroaniline

A Note on Nomenclature: Initial inquiries for "5-Chloro-4-methoxy-2-nitroaniline" consistently yielded data for "5-Chloro-2-methoxy-4-nitroaniline." This suggests a common transposition of the substituent positions. This guide will focus on the accurately documented compound, 5-Chloro-2-methoxy-4-nitroaniline .

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential applications of 5-Chloro-2-methoxy-4-nitroaniline, a valuable intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

5-Chloro-2-methoxy-4-nitroaniline is a substituted aromatic amine. Its structure incorporates a chlorine atom, a methoxy group, and a nitro group, which impart specific reactivity and physical characteristics. These functional groups make it a versatile building block in organic synthesis.

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 5-chloro-2-methoxy-4-nitroaniline[1] |

| CAS Number | 6259-08-1 |

| Molecular Formula | C₇H₇ClN₂O₃[1] |

| SMILES | COC1=CC(=C(C=C1N)Cl)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3[1] |

| InChIKey | POKAEVPBUOLQIY-UHFFFAOYSA-N[1] |

Physical and Chemical Data

| Property | Value |

| Molecular Weight | 202.59 g/mol [1] |

| Melting Point | 131 °C |

| Boiling Point | 400.1 °C at 760 mmHg |

| Density | 1.452 g/cm³ |

| XLogP3 | 1.7[1] |

| Hydrogen Bond Donors | 1[1] |

| Hydrogen Bond Acceptors | 4[1] |

Experimental Protocols

Synthesis of 5-Chloro-2-methoxy-4-nitroaniline (Hypothetical Protocol)

The synthesis of 5-Chloro-2-methoxy-4-nitroaniline can be conceptualized as a multi-step process starting from a readily available precursor. A potential synthetic route is outlined below, based on analogous transformations of substituted anilines and nitrobenzenes.

Caption: Hypothetical synthesis of 5-Chloro-2-methoxy-4-nitroaniline.

Methodology:

-

Nitration of 2-Chloro-4-nitroanisole: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice-salt bath. Slowly add 2-chloro-4-nitroanisole to the cooled acid mixture while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Dinitro Intermediate: Carefully pour the reaction mixture onto crushed ice, which will cause the dinitrated product to precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry the crude 4-chloro-1-methoxy-2,5-dinitrobenzene.

-

Selective Reduction of the Nitro Group: The selective reduction of one nitro group in the presence of another is a delicate process. A common method involves the use of sodium sulfide or ammonium sulfide in an alcoholic solvent. Dissolve the dinitro compound in ethanol or methanol and add a solution of sodium sulfide in water dropwise. The reaction is typically exothermic and should be controlled with cooling. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation and Purification of the Final Product: After the reaction is complete, remove the solvent under reduced pressure. The residue will contain the desired product and inorganic salts. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-Chloro-2-methoxy-4-nitroaniline.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[2]

Methodology:

-

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not at room temperature. For nitroanilines, ethanol, methanol, or a mixture of ethanol and water are often effective.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Chloro-2-methoxy-4-nitroaniline in a minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Methods

The purity and identity of 5-Chloro-2-methoxy-4-nitroaniline can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is suitable for the analysis of aromatic nitro compounds.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.[3]

-

Detection: UV detection at a wavelength of around 254 nm is typically effective for these types of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The expected spectra would show characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons, as well as the carbon signals for the benzene ring and the methoxy group.

Applications in Drug Discovery and Organic Synthesis

5-Chloro-2-methoxy-4-nitroaniline is primarily used as an intermediate in the synthesis of more complex molecules. Its functional groups provide multiple points for further chemical modification.

-

Dye and Pigment Industry: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes.

-

Pharmaceutical and Agrochemical Synthesis: The nitro group can be reduced to an amine, and the chloro group can be displaced through nucleophilic aromatic substitution, allowing for the construction of a wide variety of heterocyclic and other bioactive molecules. While the direct biological activity of 5-Chloro-2-methoxy-4-nitroaniline is not extensively documented, derivatives of substituted nitroanilines have shown a range of biological activities, including antimicrobial and anticancer properties.

Caption: Potential synthetic transformations of 5-Chloro-2-methoxy-4-nitroaniline.

The versatile chemical nature of 5-Chloro-2-methoxy-4-nitroaniline makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The presence of multiple reactive sites allows for the generation of diverse molecular architectures.

References

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Chloro-4-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway: Nitration of 4-Chloro-3-methoxyaniline

The most strategic and atom-economical approach to the synthesis of 5-Chloro-4-methoxy-2-nitroaniline is the direct nitration of the commercially available starting material, 4-Chloro-3-methoxyaniline . This precursor contains the complete carbon skeleton and the required chloro and methoxy substituents in the correct positions. The synthesis is therefore reduced to a single electrophilic aromatic substitution step.

The directing effects of the substituents on the aniline ring guide the regioselectivity of the nitration. The amino group is a strongly activating, ortho-, para- directing group. The methoxy group is also an activating, ortho-, para- director, while the chloro group is a deactivating, ortho-, para- director. The powerful activating and directing effect of the amino group is expected to dominate, favoring the introduction of the nitro group at the position ortho to the amine and meta to the chloro and methoxy groups, which is the desired C2 position. To control the reactivity of the aniline and prevent oxidation, the amino group is often protected, for example, by acetylation, prior to nitration, followed by deprotection.

Starting Material: 4-Chloro-3-methoxyaniline

4-Chloro-3-methoxyaniline is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its physical and chemical properties are well-characterized.

| Property | Value |

| CAS Number | 13726-14-2 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Pale yellow to pale brown solid |

| Melting Point | 77-79 °C |

| Boiling Point | 274.1 ± 20.0 °C (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Experimental Protocols

The following is a generalized three-step experimental protocol for the synthesis of this compound from 4-Chloro-3-methoxyaniline, adapted from established procedures for the nitration of substituted anilines.[2][3][4]

Step 1: Acetylation of 4-Chloro-3-methoxyaniline

This initial step protects the amino group as an acetamide to prevent unwanted side reactions during the subsequent nitration and to control the regioselectivity.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-3-methoxyaniline (1.0 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated N-(4-chloro-3-methoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(4-chloro-3-methoxyphenyl)acetamide

-

To a clean, dry round-bottom flask, add the dried N-(4-chloro-3-methoxyphenyl)acetamide (1.0 equivalent) and dissolve it in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature between 0-10 °C.

-

After the addition is complete, stir the reaction mixture at this temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

-

Collect the precipitated N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

The acetyl protecting group is removed by acid or base hydrolysis to yield the final product.

-

Suspend the dried N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the product with cold water and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain a product of high purity.[5][6]

Quantitative Data

The following table presents the expected quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature for the synthesis of similar nitroaniline derivatives.[2][3]

| Parameter | Expected Value |

| Overall Yield | > 60% |

| Purity (after recrystallization) | > 98% |

| Melting Point of Final Product | Not available (requires experimental determination) |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed three-step synthesis of this compound from 4-Chloro-3-methoxyaniline.

Caption: Proposed synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 6. Page loading... [guidechem.com]

An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline (CAS Number: 6259-08-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and applications of 5-Chloro-2-methoxy-4-nitroaniline, registered under CAS number 6259-08-1. This compound is a key intermediate in the synthesis of various organic molecules, including azo dyes and, notably, pharmacologically active compounds. This guide details its role as a precursor in the development of potential anticancer agents, specifically sorafenib analogues, and inhibitors of the human immunodeficiency virus type 1 (HIV-1). Detailed experimental protocols for its synthesis and its utilization in the preparation of bioactive derivatives are provided, along with a summary of its physicochemical and safety data. Furthermore, this document includes visualizations of a representative synthetic pathway and a general workflow for anticancer drug screening to aid researchers in their experimental design.

Chemical Information and Physical Properties

5-Chloro-2-methoxy-4-nitroaniline is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its chemical structure is characterized by a benzene ring substituted with a chloro, a methoxy, a nitro, and an amino group.

| Property | Value | Reference(s) |

| CAS Number | 6259-08-1 | [2] |

| Molecular Formula | C₇H₇ClN₂O₃ | [2] |

| Molecular Weight | 202.59 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 131 °C | [1] |

| Boiling Point (Predicted) | 400.1 °C | [1] |

| Density (Predicted) | 1.452 g/cm³ | [1] |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Safety and Handling

5-Chloro-2-methoxy-4-nitroaniline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Hazard Statements:

-

Harmful if swallowed.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation or rash occurs: Get medical advice/attention.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Experimental Protocols

5-Chloro-2-methoxy-4-nitroaniline can be synthesized through various methods. A common industrial-scale synthesis involves the amination of 2,4-dichloronitrobenzene.[4][5]

Synthesis of 5-Chloro-2-methoxy-4-nitroaniline

A representative laboratory-scale synthesis is adapted from patented industrial processes. This multi-step synthesis starts from 3-chloroaniline.[3]

Protocol:

-

Formylation of 3-chloroaniline: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloroaniline in an inert organic solvent (e.g., toluene). Add formic acid and reflux the mixture to carry out azeotropic dehydration to form 3-chloroformylaniline.

-

Nitration: Cool the resulting 3-chloroformylaniline in an ice-water bath. Slowly add a nitrating mixture of nitric acid and acetic anhydride, maintaining the temperature between 0-5 °C. After the addition is complete, continue stirring at this temperature for 2 hours.

-

Hydrolysis: The reaction mixture is then added to a 25% aqueous solution of sodium hydroxide and refluxed for 2 hours.

-

Work-up and Purification: Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it in an oven at 60-80 °C to obtain 5-Chloro-2-nitroaniline. The crude product can be further purified by recrystallization from a suitable solvent like methanol.

Applications in Drug Discovery and Development

5-Chloro-2-methoxy-4-nitroaniline is a valuable starting material for the synthesis of bioactive molecules, particularly in the fields of oncology and virology.

Synthesis of Sorafenib Analogues

Sorafenib is a multi-kinase inhibitor used in the treatment of certain types of cancer.[6] Researchers have utilized 5-Chloro-2-methoxy-4-nitroaniline to synthesize novel analogues of sorafenib with potential anticancer activity.[7]

Protocol for the Synthesis of a Sorafenib Analogue Intermediate:

The synthesis of sorafenib analogues is a multi-step process. A key step involves the coupling of an aniline derivative with a pyridine-2-carboxamide moiety. The following is a generalized protocol for the synthesis of a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which is then further reacted.[8][9][10]

-

Preparation of 4-chloro-N-methylpicolinamide: Picolinic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride. This is followed by amidation with methylamine.

-

Ether Synthesis: The resulting 4-chloro-N-methylpicolinamide is then reacted with 4-aminophenol in the presence of a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., dry DMF) to form the ether linkage, yielding 4-(4-aminophenoxy)-N-methylpicolinamide.

-

Urea Formation: This intermediate can then be reacted with a substituted isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the final sorafenib analogue.

Biological Activity of Sorafenib Analogues

Several synthesized sorafenib analogues have demonstrated significant antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Analogue 2c | MDA-MB-231 | Breast Cancer | >10 | [11] |

| Analogue 2d | Mia-PaCa-2 | Pancreatic Cancer | Potent (more than sorafenib) | [11] |

| Analogue 2f | SW1990 | Pancreatic Cancer | Potent (more than sorafenib) | [11] |

| Analogue 3f | HepG2 | Liver Cancer | 2-3 times more potent than sorafenib | [11] |

| Analogue 3g | HepG2 | Liver Cancer | 2-3 times more potent than sorafenib | [11] |

| Analogue 2m | Huh7 | Liver Cancer | 5.67 ± 0.57 | [12] |

Development of HIV-1 Inhibitors

Derivatives of 5-Chloro-2-methoxy-4-nitroaniline have also been investigated as potential inhibitors of the HIV-1 virus. These compounds are often designed to target key viral enzymes such as reverse transcriptase.[13] The synthesis of these inhibitors typically involves the reaction of the aniline with various heterocyclic or aromatic moieties to create a library of compounds for biological screening.

Experimental Workflows and Signaling Pathways

General Workflow for Anticancer Drug Screening

The evaluation of novel compounds synthesized from 5-Chloro-2-methoxy-4-nitroaniline for anticancer activity follows a standardized workflow.

Targeted Signaling Pathways

Sorafenib and its analogues are known to inhibit multiple protein kinases involved in tumor progression and angiogenesis. The primary targets include the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. The development of novel analogues aims to enhance potency against these targets or to modulate their activity profile.

Conclusion

5-Chloro-2-methoxy-4-nitroaniline (CAS 6259-08-1) is a chemical intermediate with significant potential in the synthesis of pharmacologically active molecules. Its utility in the creation of novel sorafenib analogues and potential HIV-1 inhibitors highlights its importance in drug discovery research. This guide provides essential chemical, safety, and synthetic information to support researchers in their endeavors to develop new therapeutic agents. As with any chemical research, adherence to strict safety protocols is paramount. The provided experimental outlines serve as a foundation for further laboratory investigation and methods development.

References

- 1. 5-Chloro-2-Methoxy-4-Nitroaniline [myskinrecipes.com]

- 2. 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 6. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 11. [Design, synthesis and antitumor activity of sorafenib analogues containing 2-picolinylhydrazide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-4-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxy-2-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring an aniline core substituted with electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups, imparts a unique reactivity profile that is crucial for its utility in multi-step syntheses. This technical guide provides a comprehensive overview of the available data on the reactivity and stability of this compound, including its physicochemical properties, synthesis, predicted reactivity, and a proposed biodegradation pathway based on analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₃ | [1] |

| Molecular Weight | 202.59 g/mol | [1] |

| CAS Number | 6259-08-1 | [1] |

| Appearance | Solid | - |

| Melting Point | 131 °C | |

| Boiling Point | 400.1 °C (Predicted) | |

| Density | 1.452 g/cm³ (Predicted) | |

| XLogP3 | 1.7 | [1] |

| InChI | InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | [1] |

| SMILES | COC1=CC(=C(C=C1N)Cl)--INVALID-LINK--[O-] | [1] |

Synthesis

A general workflow for a potential synthesis is outlined below:

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 5-Chloro-4-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and theoretical characterization of 5-Chloro-4-methoxy-2-nitroaniline. While published experimental data for this specific isomer is limited, this document outlines the standard methodologies and expected analytical outcomes essential for its identification and characterization. It includes detailed experimental protocols for key spectroscopic techniques, predicted data based on structural analysis, and a plausible synthetic pathway. This guide serves as a foundational resource for researchers encountering this molecule in synthetic chemistry, drug discovery, and materials science.

Molecular Identity and Physicochemical Properties

This compound is a substituted aniline derivative featuring chloro, methoxy, and nitro functional groups. These groups significantly influence the molecule's electronic properties, reactivity, and spectroscopic signature. Its core physicochemical properties, based on computational data, are summarized below.[1]

| Property | Value | Data Source |

| IUPAC Name | This compound | PubChem CID: 10104325 |

| Molecular Formula | C₇H₇ClN₂O₃ | PubChem CID: 10104325 |

| Molecular Weight | 202.59 g/mol | PubChem CID: 10104325 |

| Canonical SMILES | COC1=C(C=C(C(=C1)N)Cl)--INVALID-LINK--[O-] | PubChem CID: 10104325 |

| InChI Key | PYNMMQDFPDQRQB-UHFFFAOYSA-N | PubChem CID: 10104325 |

| Computed XLogP3 | 2.1 | PubChem CID: 10104325 |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem CID: 10104325 |

| Hydrogen Bond Acceptors | 4 (from -OCH₃, -NO₂) | PubChem CID: 10104325 |

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the selective nitration of a commercially available precursor, 3-Chloro-4-methoxyaniline. The directing effects of the amine and methoxy groups (ortho-, para-directing) and the chloro group (ortho-, para-directing) must be carefully considered. The primary challenge is controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the C2 position.

Caption: Plausible synthesis of this compound.

Experimental Workflow for Characterization

The comprehensive characterization of a newly synthesized or isolated compound like this compound follows a structured analytical workflow. This ensures unambiguous identification and purity assessment.

Caption: General experimental workflow for chemical characterization.

Spectroscopic Characterization and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected spectra for this compound are detailed below.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Expected NMR Data:

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~7.3 - 7.6 | Singlet (s) | 1H | Aromatic CH |

| H-6 | ~6.8 - 7.1 | Singlet (s) | 1H | Aromatic CH |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Amine Protons |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Methoxy Protons |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| C-OCH₃ | ~55 - 60 | Methoxy Carbon |

| C-Cl | ~115 - 125 | Aromatic C-Cl |

| C-H (Aromatic) | ~110 - 130 | Aromatic CH Carbons |

| C-NO₂ | ~135 - 145 | Aromatic C-NO₂ |

| C-NH₂ | ~140 - 150 | Aromatic C-NH₂ |

| C-O (Aromatic) | ~150 - 160 | Aromatic C-O |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform a background scan (with no sample) and subtract it from the sample scan to get the final absorbance or transmittance spectrum.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |

| 1630 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1360 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) |

| 1275 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1075 - 1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for this type of molecule and will produce characteristic fragments. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Record the mass-to-charge ratio (m/z) of the ions.

Expected Mass Spectrometry Data (EI):

| m/z Value | Interpretation | Notes |

| 202 / 204 | Molecular Ion [M]⁺ | The presence of a peak at [M+2]⁺ with ~1/3 the intensity of [M]⁺ is the characteristic isotopic signature of one chlorine atom. |

| 187 / 189 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 172 / 174 | [M - NO]⁺ | Loss of nitric oxide. |

| 156 / 158 | [M - NO₂]⁺ | Loss of the nitro group, often a significant fragment. |

| 128 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment. |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.

Experimental Protocol:

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the sample across a wavelength range of approximately 200-600 nm. Use a cuvette containing only the solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected UV-Vis Absorption: Nitroanilines typically exhibit strong absorption bands in the UV-Vis region. Due to the extended conjugation and the presence of both electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-NO₂) groups, strong π → π* transitions are expected. The primary absorption maximum (λmax) is predicted to be in the range of 380-430 nm , characteristic of a highly conjugated nitroaniline system.

Structure-Spectra Correlation

The relationship between the molecular structure of this compound and its key spectral features is fundamental to its characterization.

Caption: Correlation of functional groups to expected spectral signals.

References

A Technical Guide to the Solubility Profile of 5-Chloro-4-methoxy-2-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-Chloro-4-methoxy-2-nitroaniline in common organic solvents. Due to a lack of specific published quantitative data for this compound, this guide leverages solubility data from structurally analogous nitroaniline derivatives to infer its likely solubility characteristics. Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided, alongside a visual workflow to guide researchers in this process. This document aims to serve as a foundational resource for scientists and professionals engaged in the research and development of pharmaceuticals and other chemical entities involving this compound.

Introduction

This compound is a substituted nitroaniline of interest in various chemical and pharmaceutical research domains. A thorough understanding of its solubility in a range of organic solvents is fundamental for its synthesis, purification, formulation, and screening in drug discovery processes. The presence of a chloro, a methoxy, and a nitro group, in addition to the aniline moiety, suggests a nuanced solubility profile that is influenced by the polarity, hydrogen bonding capabilities, and other physicochemical properties of the solvent. This guide addresses the current information gap by providing an estimated solubility profile based on related compounds and a robust methodology for its experimental determination.

Estimated Solubility Profile

Inferred Solubility from Analogous Compounds

The solubility of various nitroaniline derivatives in different organic solvents has been documented. This data, summarized in Table 1, can be used to infer the probable solubility of this compound. For instance, the solubility of 2-Methoxy-4-nitroaniline has been studied in several monosolvents, showing a trend of higher solubility in polar aprotic solvents.[1] Similarly, studies on other chloro- and nitro-substituted anilines provide a basis for predicting the behavior of the target compound.

Table 1: Solubility Data of Structurally Related Compounds in Common Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility (Mole Fraction) | Reference |

| 2-Methoxy-4-nitroaniline | N-Methyl-2-pyrrolidone | 25 | > 0.1 (Qualitative) | [1][2] |

| 2-Methoxy-4-nitroaniline | Acetone | 25 | ~0.05 (Estimated) | [2] |

| 2-Methoxy-4-nitroaniline | Methanol | 25 | ~0.01 (Estimated) | [2] |

| 2-Methoxy-4-nitroaniline | Ethanol | 25 | < 0.01 (Estimated) | [2] |

| 4-Nitroaniline | Ethanol | - | Soluble | [3] |

| 2-Nitroaniline | Ether | - | Very Soluble | [3] |

| 2-Nitroaniline | Acetone | - | Very Soluble | [3] |

| 5-Chloro-2-nitroaniline | Water | - | Soluble (Qualitative) | [4] |

| 5-Chloro-2-nitroaniline | Chloroform | - | Soluble (Qualitative) | [4] |

| 5-Chloro-2-nitroaniline | Methanol | - | Soluble (Qualitative) | [4] |

Note: The solubility of this compound is expected to be influenced by the combined electronic and steric effects of its substituents. The presence of the methoxy group may enhance solubility in certain polar solvents compared to its non-methoxylated analogue.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is crucial. The isothermal saturation method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibrium temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction using the determined concentration and the volume of the solvent.

-

Experimental Workflow Diagram

Caption: Isothermal saturation method workflow.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not extensively reported, this technical guide provides a valuable starting point for researchers by inferring its solubility profile from structurally related compounds. The detailed experimental protocol for the isothermal saturation method offers a standardized approach to accurately determine the solubility of this compound. The provided workflow diagram visually outlines the necessary steps for this experimental undertaking. The information and methodologies presented herein are intended to facilitate further research and application of this compound in various scientific and industrial fields, particularly in drug development where solubility is a critical parameter.

References

The Synthesis and Profile of 5-Chloro-4-methoxy-2-nitroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-methoxy-2-nitroaniline is a substituted aniline derivative of significant interest in various chemical industries. Its structural features, including a chloro, methoxy, nitro, and amino group on a benzene ring, make it a versatile intermediate for the synthesis of a wide range of target molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key applications of this compound, with a focus on its role in the development of pharmaceuticals, dyes, and agrochemicals. Detailed experimental protocols, based on analogous syntheses, are presented alongside tabulated quantitative data. Furthermore, logical workflows and application pathways are visualized through diagrammatic representations to facilitate a deeper understanding of this compound's chemical significance.

Introduction

The primary importance of this compound lies in its role as a key building block. The presence of a reactive amino group allows for diazotization and subsequent coupling reactions, crucial for the synthesis of azo dyes. The nitro group can be readily reduced to an amine, opening up pathways for the construction of various heterocyclic systems, a common feature in many pharmaceutical agents. The chloro and methoxy substituents also play a crucial role in modulating the electronic properties and reactivity of the aromatic ring, as well as influencing the physicochemical properties of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in various synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₃ | [2] |

| Molecular Weight | 202.6 g/mol | [2] |

| Melting Point | 131 °C | [2] |

| Boiling Point | 400.1 °C (Predicted) | [2] |

| Density | 1.452 g/cm³ (Predicted) | [2] |

| CAS Number | 6259-08-1 | [2] |

| Appearance | Solid | [1] |

Historical and Modern Synthesis

While a specific, documented historical synthesis for this compound is not prominently available, its synthesis can be logically deduced from established methods for preparing structurally similar compounds, such as 5-chloro-2-nitroaniline and 4-methoxy-2-nitroaniline. Historically, the synthesis of such polysubstituted anilines has relied on multi-step sequences involving the protection of the amino group, followed by electrophilic aromatic substitution reactions like nitration and halogenation, and finally deprotection.

Modern synthetic approaches often prioritize efficiency, safety, and environmental considerations. The following sections outline a plausible and detailed experimental protocol for the synthesis of this compound, based on analogous and well-documented procedures for related compounds.

Proposed Synthetic Pathway

A logical synthetic route to this compound can be envisioned starting from 4-chloro-3-methoxyaniline. This pathway involves two key steps: acetylation of the amino group to protect it and direct the subsequent nitration, followed by nitration and deprotection.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for similar transformations and are provided as a guide for the synthesis of this compound.

Step 1: Acetylation of 4-Chloro-3-methoxyaniline

This step protects the reactive amino group as an acetamide, which is a moderately activating, ortho-, para-directing group. This directs the incoming nitro group to the desired position.

-

Materials: 4-Chloro-3-methoxyaniline, Acetic Anhydride, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of 4-chloro-3-methoxyaniline in glacial acetic acid.

-

Slowly add 1.1 moles of acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.

-

The N-(4-chloro-3-methoxyphenyl)acetamide product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Nitration of N-(4-chloro-3-methoxyphenyl)acetamide and Deprotection

This step introduces the nitro group at the position ortho to the activating acetamido group and meta to the deactivating chloro group. The acidic conditions of the nitration often lead to the simultaneous hydrolysis (deprotection) of the acetamide back to the amine.

-

Materials: N-(4-chloro-3-methoxyphenyl)acetamide, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, carefully add the dried N-(4-chloro-3-methoxyphenyl)acetamide to concentrated sulfuric acid at a temperature maintained below 10°C using an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The this compound product will precipitate.

-

Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Applications in Drug Development and Other Industries

This compound serves as a crucial intermediate in the synthesis of various commercially important products. Its application spans across pharmaceuticals, agrochemicals, and the dye industry.

Caption: Key application areas of this compound.

Pharmaceutical Synthesis

The structural motifs present in this compound are found in various biologically active molecules. The reduction of the nitro group to an amine provides a key handle for the construction of heterocyclic rings, such as benzimidazoles, which are prevalent in many pharmaceutical compounds. For instance, related nitroanilines are precursors in the synthesis of anthelmintic drugs.[3] The specific substitution pattern of this compound makes it a candidate for the synthesis of novel compounds with potential therapeutic activities.

Agrochemicals

In the agrochemical industry, substituted anilines are common precursors for the synthesis of herbicides and pesticides. The unique combination of substituents in this compound can be exploited to develop new crop protection agents with specific modes of action.

Dyes and Pigments

The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The chloro and methoxy groups can influence the color, fastness, and solubility of the resulting dyes. It is used as an intermediate in the synthesis of pigments for textiles, inks, and coatings, particularly for yellow and orange shades.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a significant role in the synthesis of a diverse array of products. While its specific historical discovery remains elusive, its synthetic accessibility through established chemical transformations is clear. The detailed, albeit proposed, experimental protocols provided in this guide offer a practical framework for its preparation. The tabulated physicochemical data and diagrammatic representations of its synthesis and applications underscore its importance for researchers and professionals in the chemical and pharmaceutical industries. Further research into the applications of this compound could unveil novel pharmaceuticals, advanced materials, and specialized dyes, highlighting the continued relevance of fundamental chemical intermediates in modern science and technology.

References

Theoretical and computational studies on 5-Chloro-4-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of publicly available, in-depth research specifically focused on 5-Chloro-4-methoxy-2-nitroaniline, this guide is constructed based on established principles of computational chemistry and experimental data from closely related analogs. The theoretical data presented herein is predictive and awaits experimental validation.

Introduction

This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural motifs, including a halogenated and nitrated aniline core with a methoxy substituent, suggest its utility as a versatile synthetic intermediate. The electronic properties conferred by the nitro-, chloro-, amino-, and methoxy- groups create a unique molecular scaffold that could be explored for the development of novel pharmaceuticals and functional materials. This document provides a theoretical and computational overview of its core characteristics, offering a foundational understanding for future research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₃ | PubChem |

| Molecular Weight | 202.59 g/mol | PubChem |

| CAS Number | 102755-12-8 | PubChem |

| Predicted Melting Point | 131 °C | Alfa Aesar |

| Predicted Boiling Point | 400.1 °C at 760 mmHg | Alfa Aesar |

| Predicted Density | 1.452 g/cm³ | Alfa Aesar |

| IUPAC Name | This compound | PubChem |

Theoretical Computational Studies

Due to the absence of specific experimental studies on this compound, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its molecular geometry, electronic structure, and spectroscopic properties.

Computational Methodology

A standard and widely accepted computational protocol for molecules of this class involves the following:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common choice that balances accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing the effects of the electronegative atoms and potential non-covalent interactions.

-

Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., water, DMSO) on the molecular properties.

Predicted Molecular Geometry and Electronic Properties

DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional structure of the molecule. Key electronic properties that can be derived include:

-

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of chemical reactions.

-

Dipole Moment: This value quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

The logical workflow for such a computational study is depicted below.

Caption: A generalized workflow for the computational analysis of this compound.

Predicted Spectroscopic Data

Computational chemistry allows for the prediction of various spectra, which can be compared with future experimental data for structural validation.

Vibrational Spectroscopy (FTIR and FT-Raman)

The vibrational modes of this compound can be predicted through frequency calculations. The simulated Infrared (IR) and Raman spectra would show characteristic peaks corresponding to the functional groups present in the molecule.

Table of Predicted Vibrational Frequencies (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Aniline) | Symmetric Stretch | ~3400-3500 |

| N-H (Aniline) | Asymmetric Stretch | ~3300-3400 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Methoxy) | Stretch | ~2850-2950 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

| NO₂ (Nitro) | Asymmetric Stretch | ~1500-1550 |

| NO₂ (Nitro) | Symmetric Stretch | ~1300-1350 |

| C-O (Methoxy) | Stretch | ~1200-1275 |

| C-Cl (Chloro) | Stretch | ~600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of ¹H and ¹³C nuclei can be calculated to predict the NMR spectra. These predictions are highly sensitive to the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| Methoxy OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Aniline NH₂ | 4.0 - 5.5 | - |

Experimental Protocols (General Procedures)

While specific protocols for this compound are not available, the following are generalized experimental procedures for the synthesis and characterization of similar aniline derivatives.

Synthesis

A plausible synthetic route could involve the nitration of a substituted chloroanisole or the methoxylation of a substituted chloronitroaniline. A generalized procedure for the nitration of an aromatic compound is as follows:

-

Dissolve the starting aromatic compound in a suitable solvent (e.g., glacial acetic acid or sulfuric acid) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture while maintaining a low temperature (0-10 °C).

-

After the addition is complete, allow the reaction to stir at a specified temperature for a set period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

The logical flow of a synthetic and characterization process is outlined below.

Caption: A general workflow for the synthesis and characterization of an organic compound.

Characterization Techniques

-

FTIR Spectroscopy: The FTIR spectrum of the synthesized compound would be recorded using a KBr pellet or as a thin film on a suitable substrate.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Mass Spectrometry: The molecular weight and fragmentation pattern would be determined using a mass spectrometer, likely with an electrospray ionization (ESI) source.

-

Single Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive three-dimensional molecular structure.

Potential Signaling Pathway Interactions in Drug Development

Given the structural features of this compound, it could be hypothesized to interact with various biological targets. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. This suggests a potential application in the development of hypoxia-activated prodrugs. The aniline scaffold is also a common feature in kinase inhibitors.

A hypothetical signaling pathway involvement is depicted below.

Caption: A hypothetical bioactivation pathway for a nitroaromatic prodrug.

Conclusion

This compound presents an interesting scaffold for further investigation in medicinal chemistry and materials science. This technical guide provides a foundational, albeit theoretical, overview of its properties and potential. The computational predictions for its structure, electronic properties, and spectra offer a starting point for experimental validation. Future research should focus on the synthesis, purification, and comprehensive experimental characterization of this compound to unlock its full potential.

Methodological & Application

Application Notes and Protocols for the Use of 5-Chloro-4-methoxy-2-nitroaniline in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Chloro-4-methoxy-2-nitroaniline as a key intermediate in the synthesis of azo dyes. This document is intended to guide researchers through the synthesis, characterization, and application of azo dyes derived from this versatile precursor.

Introduction

This compound is a substituted aromatic amine that serves as a valuable diazo component in the synthesis of azo dyes. Its molecular structure, featuring a chloro, a methoxy, and a nitro group, allows for the production of a diverse range of colors, particularly in the yellow, orange, and red spectrum. The presence of these functional groups also influences the solubility, stability, and dyeing properties of the resulting azo compounds, making them suitable for various applications, including disperse dyes for synthetic fibers.

The general principle of azo dye synthesis involving this compound follows a two-step process:

-

Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) under acidic conditions and low temperatures.

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component (such as phenols, naphthols, or aromatic amines) to form the stable azo dye.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of azo dyes from structurally similar aromatic amines and can be adapted for this compound.

Protocol 1: Diazotization of this compound

This protocol outlines the formation of the diazonium salt solution, which is a critical intermediate for the subsequent coupling reaction.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Urea or Sulfamic Acid

-

Starch-iodide paper

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of this compound (1 equivalent) in a mixture of water and concentrated acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄).

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1-1.1 equivalents) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0-5 °C.

-

After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

If excess nitrous acid is present, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.

-

The resulting clear solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a coupling component to form the azo dye. The example below uses a generic aromatic amine as the coupling partner.

Materials:

-

Diazonium salt solution from Protocol 1

-

Coupling component (e.g., N,N-disubstituted aniline, naphthol derivative) (1 equivalent)

-

Appropriate solvent for the coupling component (e.g., acetic acid, ethanol, or an alkaline solution for phenols)

-

Sodium acetate (if pH adjustment is needed)

Procedure:

-

Dissolve the coupling component in a suitable solvent in a beaker and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred solution of the coupling component.

-

The coupling reaction is often accompanied by the formation of a colored precipitate.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-3 hours to ensure the reaction goes to completion.

-

If necessary, adjust the pH of the reaction mixture. For coupling with aromatic amines, a weakly acidic medium (pH 4-6), achieved by adding sodium acetate, is often optimal. For phenols, a weakly alkaline medium is preferred.

-

After the reaction is complete, collect the precipitated azo dye by vacuum filtration.

-

Wash the dye with cold water to remove any unreacted salts and acids.

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables present representative data for azo dyes synthesized from an analogous intermediate, 4-methoxy-2-nitroaniline. Similar data should be collected for dyes derived from this compound.

Table 1: Physicochemical Properties of Representative Azo Dyes

| Dye Code | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | Color |

| Dye 1 | N,N-diethylaniline | C₁₇H₂₀N₄O₃ | ~85 | 130-132 | Orange |

| Dye 2 | 2-Naphthol | C₁₇H₁₃N₃O₄ | ~90 | 248-250 | Red |

| Dye 3 | N-phenyl-N-ethyl-ethanolamine | C₁₇H₂₀N₄O₄ | ~82 | 155-157 | Reddish-Orange |

Table 2: Spectral and Fastness Properties of Representative Azo Dyes

| Dye Code | λmax (nm) in Acetone | Molar Extinction Coefficient (ε) | Light Fastness (Polyester) | Wash Fastness (Polyester) | Sublimation Fastness (Polyester) |

| Dye 1 | 485 | 35,000 | 5-6 | 4-5 | 4 |

| Dye 2 | 510 | 42,000 | 6 | 5 | 4-5 |

| Dye 3 | 495 | 38,500 | 5 | 4 | 4 |

| (Fastness properties are rated on a scale of 1 to 8 for light fastness and 1 to 5 for wash and sublimation fastness, where higher numbers indicate better fastness.) |

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of azo dyes from this compound.

Caption: Synthetic pathway of an azo dye from this compound.

Caption: General experimental workflow for azo dye synthesis.

Caption: Logical relationship from intermediate to application.

Preparation of Albendazole from 5-Chloro-4-methoxy-2-nitroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Albendazole, a broad-spectrum anthelmintic agent, commencing from the starting material 5-Chloro-4-methoxy-2-nitroaniline. The described synthetic route is a proposed pathway based on established chemical transformations for analogous structures.

Introduction

Albendazole is a member of the benzimidazole class of anthelmintics and functions by inhibiting tubulin polymerization, leading to the disruption of microtubule-dependent processes in parasites.[1][2][3] This document outlines a four-step synthesis to obtain Albendazole, beginning with this compound. The synthesis involves a nucleophilic aromatic substitution to introduce the propylthio side chain, followed by the reduction of the nitro group, and subsequent cyclization to form the benzimidazole core, and finally the addition of the methyl carbamate group.

Proposed Synthetic Pathway

The proposed synthetic route from this compound to Albendazole is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for Albendazole.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-2-nitro-5-(propylthio)aniline

This procedure describes the nucleophilic aromatic substitution of the chloro group in this compound with a propylthio group.

Materials:

-

This compound

-

1-Propylthiol (n-Propanethiol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water to the flask.

-

To this mixture, add 1-propylthiol (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir until a precipitate forms.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-Methoxy-2-nitro-5-(propylthio)aniline.

Step 2: Synthesis of 4-Methoxy-5-(propylthio)benzene-1,2-diamine